molecular formula C8H8N2OS B2496300 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol CAS No. 113825-02-8

1-(furan-2-ylmethyl)-1H-imidazole-2-thiol

Cat. No.: B2496300
CAS No.: 113825-02-8
M. Wt: 180.23
InChI Key: NRZMYAMJWLAEEH-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-1H-imidazole-2-thiol is a heterocyclic compound that features both a furan ring and an imidazole ring. The presence of these two rings in its structure makes it a compound of interest in various fields of chemistry and pharmacology. The furan ring is known for its aromatic properties and reactivity, while the imidazole ring is a common motif in many biologically active molecules.

Mechanism of Action

Target of Action

Furan derivatives have been known to target theepidermal growth factor receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer.

Mode of Action

Furan derivatives have been synthesized as anticancer agents targeting egfr . They interact with EGFR, inhibiting its function and leading to a decrease in cancer cell proliferation.

Biochemical Pathways

It’s known that egfr inhibitors can affect multiple cellular pathways, including thePI3K/Akt pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell survival, proliferation, and differentiation.

Pharmacokinetics

It’s known that the metabolism of furan compounds can vary by species . This suggests that the bioavailability of 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol may also vary depending on the species.

Result of Action

Furan derivatives have been shown to exhibit potent anticancer activities against certain cancer cell lines . This suggests that this compound may also have potential anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol typically involves the reaction of furan-2-carbaldehyde with imidazole-2-thiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(furan-2-ylmethyl)-1H-imidazole-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(furan-2-ylmethyl)-1H-imidazole-2-thiol is unique due to the presence of both furan and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1H-imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c12-8-9-3-4-10(8)6-7-2-1-5-11-7/h1-5H,6H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZMYAMJWLAEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C=CNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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